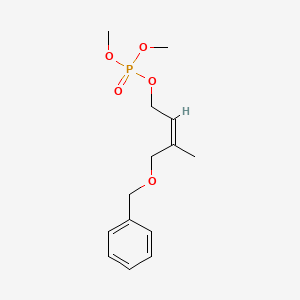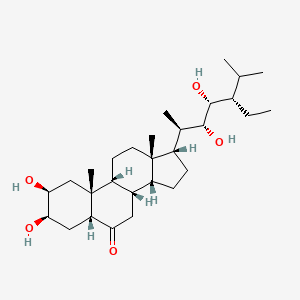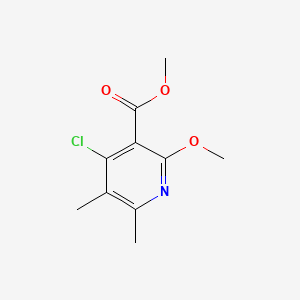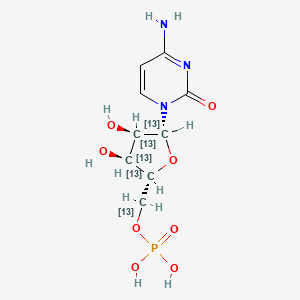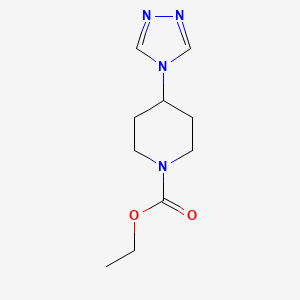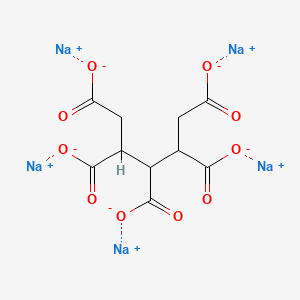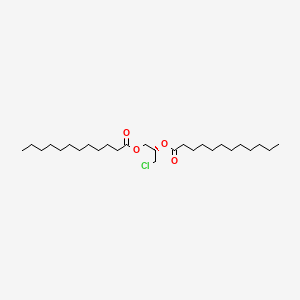
rac 1,2-Bislauroyl-3-chloropropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1,2-Bislauroyl-3-chloropropanediol is a chemical compound with the molecular formula C27H51ClO4. It is a derivative of chloropropanediol, where two lauroyl groups are attached to the 1 and 2 positions of the propanediol backbone, and a chlorine atom is attached to the 3 position. This compound is used primarily in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac 1,2-Bislauroyl-3-chloropropanediol typically involves the esterification of 1,2-propanediol with lauroyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
rac 1,2-Bislauroyl-3-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Lauric acid and 3-chloropropanoic acid.
Reduction: 1,2-Bislauroyl-3-hydroxypropanediol.
Substitution: 1,2-Bislauroyl-3-aminopropanediol or 1,2-Bislauroyl-3-thiopropanediol.
Wissenschaftliche Forschungsanwendungen
rac 1,2-Bislauroyl-3-chloropropanediol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving lipid metabolism and enzyme interactions.
Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of rac 1,2-Bislauroyl-3-chloropropanediol involves its interaction with biological membranes and enzymes. The lauroyl groups facilitate its incorporation into lipid bilayers, affecting membrane fluidity and permeability. The chloropropanediol moiety can interact with specific enzymes, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac 1,2-Bis-palmitoyl-3-chloropropanediol: Similar structure but with palmitoyl groups instead of lauroyl groups.
1,2-Dilauroyl-3-chloropropanediol: A non-racemic form with similar properties.
3-MCPD-1,2-dilaurate: Another name for rac 1,2-Bislauroyl-3-chloropropanediol.
Uniqueness
This compound is unique due to its specific combination of lauroyl groups and a chloropropanediol backbone. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C27H51ClO4 |
|---|---|
Molekulargewicht |
475.1 g/mol |
IUPAC-Name |
[(2S)-3-chloro-2-dodecanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C27H51ClO4/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3/t25-/m1/s1 |
InChI-Schlüssel |
XUONXLQNIHBNDL-RUZDIDTESA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


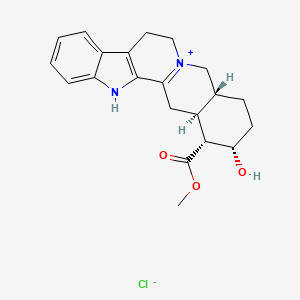
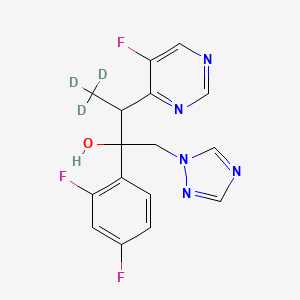
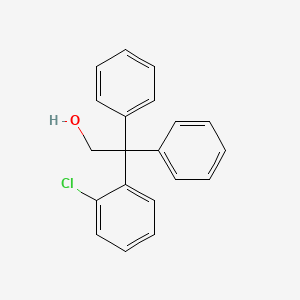
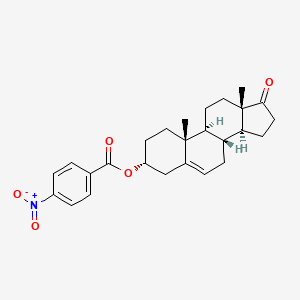
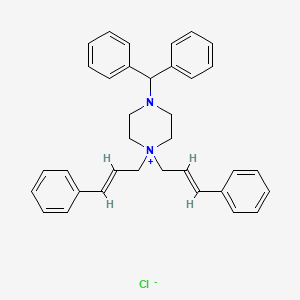
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
